tert-Butyl 3-((2-bromobenzyl)amino)pyrrolidine-1-carboxylate
Description
tert-Butyl 3-((2-bromobenzyl)amino)pyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a tert-butyl group, a bromobenzyl group, and a pyrrolidine ring
Properties
CAS No. |
887578-18-9 |
|---|---|
Molecular Formula |
C16H23BrN2O2 |
Molecular Weight |
355.27 g/mol |
IUPAC Name |
tert-butyl 3-[(2-bromophenyl)methylamino]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)19-9-8-13(11-19)18-10-12-6-4-5-7-14(12)17/h4-7,13,18H,8-11H2,1-3H3 |
InChI Key |
DGRVYHJMFCAMPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NCC2=CC=CC=C2Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-((2-bromobenzyl)amino)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with 2-bromobenzyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromobenzyl group.
Oxidation and Reduction Reactions: The pyrrolidine ring can participate in oxidation and reduction reactions under suitable conditions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed:
- Substituted pyrrolidine derivatives.
- Oxidized or reduced forms of the original compound.
- Coupled products with various aryl or alkyl groups.
Scientific Research Applications
Chemistry:
- Used as an intermediate in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology:
- Investigated for its potential as a building block in the synthesis of biologically active compounds.
- Studied for its interactions with biological macromolecules and potential therapeutic applications .
Medicine:
- Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles .
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of new catalysts and reagents for industrial processes .
Mechanism of Action
The mechanism of action of tert-Butyl 3-((2-bromobenzyl)amino)pyrrolidine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The bromobenzyl group may facilitate binding to certain proteins or enzymes, while the pyrrolidine ring can influence the compound’s overall conformation and reactivity .
Comparison with Similar Compounds
- tert-Butyl 3-aminopyrrolidine-1-carboxylate
- tert-Butyl 3-(4-amino-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate
- tert-Butyl 3-amino-2-(3-bromophenyl)pyrrolidine-1-carboxylate
Comparison:
- tert-Butyl 3-((2-bromobenzyl)amino)pyrrolidine-1-carboxylate is unique due to the presence of the 2-bromobenzyl group, which imparts distinct chemical and biological properties.
- Other similar compounds may have different substituents on the pyrrolidine ring, leading to variations in reactivity, stability, and biological activity .
Biological Activity
tert-Butyl 3-((2-bromobenzyl)amino)pyrrolidine-1-carboxylate is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C15H21BrN2O2
- CAS Number : 2059966-80-0
- IUPAC Name : tert-butyl 3-amino-2-(3-bromophenyl)pyrrolidine-1-carboxylate
The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors. The presence of the bromobenzyl group suggests potential interactions with aromatic amino acids in protein structures, which may influence binding affinity and specificity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds can demonstrate antibacterial properties. For instance, related pyrrole derivatives have shown effective inhibition against Staphylococcus aureus with MIC values ranging from 3.12 to 12.5 µg/mL, indicating potential for further exploration in antimicrobial applications .
- Anticancer Properties : Compounds containing bromobenzyl groups have been noted for their anticancer activity. Studies on similar structures indicate that they may inhibit tumor growth by affecting cell cycle regulation and apoptosis pathways .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a study focusing on pyrrolidine derivatives, compounds similar to this compound were evaluated for their antibacterial properties. The results demonstrated significant activity against both gram-positive and gram-negative bacteria, suggesting a broad spectrum of antimicrobial action. The study utilized standard broth microdilution methods to determine MIC values, revealing promising leads for drug development against resistant bacterial strains.
Case Study: Anticancer Mechanisms
A recent investigation into the anticancer effects of brominated pyrrolidine compounds highlighted their ability to induce apoptosis in various cancer cell lines. The mechanism was attributed to the activation of caspase pathways and the downregulation of anti-apoptotic proteins. This suggests that this compound could serve as a scaffold for developing novel anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
